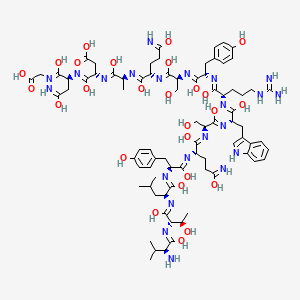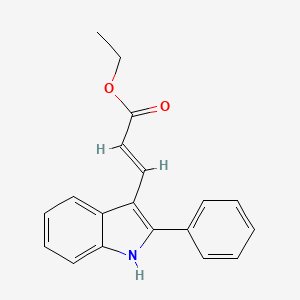
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a phenyl group and an acrylate ester, making it a potentially interesting molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate typically involves the condensation of an indole derivative with an appropriate acrylate ester. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. This is followed by esterification with ethyl acrylate under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
Chemistry: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other materials.
作用机制
The mechanism of action for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular pathways involved would vary based on the specific application and target.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18(21)13-12-16-15-10-6-7-11-17(15)20-19(16)14-8-4-3-5-9-14/h3-13,20H,2H2,1H3/b13-12+ |
InChI 键 |
SNGZGQLRNGHEQX-OUKQBFOZSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



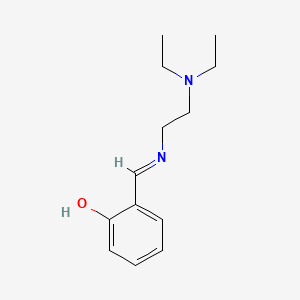
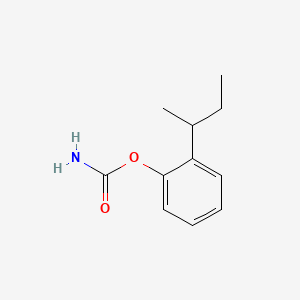



![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
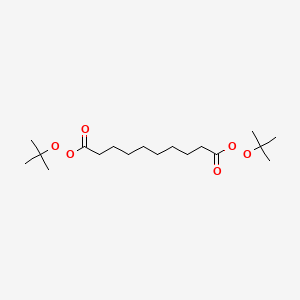

![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

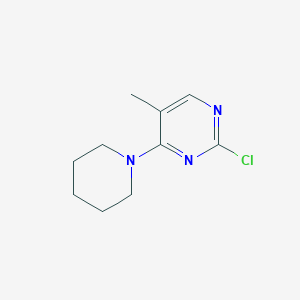
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
